o-Tolyltrimethyltin
Description
Structure
2D Structure
Properties
IUPAC Name |
trimethyl-(2-methylphenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;3*1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKBYXRADPXYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of O Tolyltrimethyltin in Catalytic Transformations
Transmetalation Reactions Involving o-Tolyltrimethyltin
Transmetalation is a fundamental step in many cross-coupling reactions, involving the transfer of an organic group from one metal center to another. wikipedia.orgjst.go.jp In the context of the Stille reaction, this involves the transfer of the o-tolyl group from the tin atom of this compound to the palladium catalyst. wikipedia.orglibretexts.org
Detailed Mechanistic Pathways of Organotin Transmetalation in Cross-Coupling Cycles
The transmetalation step in the Stille cross-coupling reaction is a complex process that can proceed through various mechanistic pathways, largely dependent on the substrates, ligands, and reaction conditions. wikipedia.orguwindsor.ca The most commonly accepted mechanisms are the associative and dissociative pathways, which can be further categorized into open and cyclic transition states. wikipedia.orgacs.org
Associative Mechanism: This is the most prevalent pathway for the Stille coupling. wikipedia.org It involves the coordination of the organostannane, such as this compound, to the palladium(II) complex formed after the oxidative addition step. wikipedia.orglibretexts.org This coordination often occurs through the π-system of the aryl group, leading to a transient, pentacoordinate palladium intermediate. wikipedia.org From this intermediate, the transfer of the o-tolyl group to the palladium and the departure of the trimethyltin (B158744) halide can occur through two primary transition states:
Cyclic Transition State: In this mechanism, the halide ligand on the palladium center coordinates to the tin atom simultaneously as the o-tolyl group begins to bond with the palladium. This forms a bridged, cyclic transition state. The breakdown of this structure results in the transfer of the aryl group to the palladium and the elimination of the trialkyltin halide. wikipedia.org This pathway is generally favored in the presence of good leaving groups like triflates and in polar solvents. wikipedia.orgcsic.esresearchgate.net
Open Transition State: In this alternative, the halide does not coordinate to the tin atom in the transition state. wikipedia.org After the initial coordination of the organostannane, the o-tolyl group attacks the palladium center, leading to the departure of a positively charged trimethyltin species, which then coordinates with the halide anion. wikipedia.org This pathway is often favored when bulky phosphine (B1218219) ligands are used, which can hinder the formation of a cyclic transition state. wikipedia.org
Dissociative Mechanism: A less common pathway involves the initial dissociation of a ligand from the square-planar palladium(II) complex to form a 14-electron, T-shaped intermediate. uwindsor.ca A coordinating solvent can temporarily occupy the vacant site before the organostannane coordinates to the palladium center. The subsequent transmetalation can then proceed through either an open or cyclic transition state. wikipedia.org
The choice between these pathways is a subject of ongoing research, with computational studies suggesting that the cyclic mechanism is generally favored for organohalide systems, while the open mechanism is more likely for organotriflate systems. acs.org
Role of Ligand Exchange and Metal Electronegativity in Transmetalation Kinetics
The kinetics of the transmetalation step are significantly influenced by ligand exchange processes and the electronegativity of the metals involved. wikipedia.orguwindsor.ca
Metal Electronegativity: The difference in electronegativity between the two metals involved in transmetalation (in this case, palladium and tin) is a key thermodynamic driving force for the reaction. wikipedia.org Transmetalation is generally favored when the organic group is transferred from a less electronegative metal to a more electronegative one. wikipedia.org Although the electronegativities of palladium and tin are quite similar, the formation of a stable tin-halide bond provides a significant thermodynamic driving force for the forward reaction. libretexts.org The reaction is generally irreversible due to these thermodynamic and kinetic factors. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org
Stille Coupling Reaction with this compound: Scope and Limitations
The Stille reaction is a widely used synthetic method due to its tolerance of a broad range of functional groups, the stability of organotin reagents to air and moisture, and the relatively mild reaction conditions. numberanalytics.compsu.edu this compound can be coupled with a variety of organic electrophiles, including aryl, vinyl, and acyl halides or pseudohalides (like triflates). libretexts.orgorganic-chemistry.org
Scope:
Electrophiles: A wide array of aryl and vinyl halides (I, Br, Cl) and triflates can be successfully coupled with this compound. wikipedia.orglibretexts.org Acyl chlorides are also effective coupling partners, leading to the formation of ketones. libretexts.org
Functional Group Tolerance: A significant advantage of the Stille reaction is its compatibility with various functional groups, such as esters, ketones, aldehydes, and nitriles, which often remain intact under the reaction conditions. numberanalytics.compsu.edu
Limitations:
Toxicity of Tin Reagents: A major drawback is the high toxicity of organotin compounds, including this compound and its byproducts, which necessitates careful handling and purification procedures to remove tin residues from the final products. organic-chemistry.orgnumberanalytics.com
Homocoupling: A common side reaction is the homocoupling of the organostannane to form biaryl products (e.g., di-o-tolyl). This can occur through the reaction of two equivalents of the organostannane with the palladium(II) catalyst or via a radical process involving the palladium(0) catalyst. wikipedia.org
Slow Reaction Rates: Reactions involving sterically hindered substrates or less reactive electrophiles like aryl chlorides can be sluggish and may require higher temperatures or the use of more reactive catalysts or additives. libretexts.orgnumberanalytics.com
β-Hydride Elimination: While not an issue with aryl organometallics like this compound, the Stille reaction is generally not applicable to organotin reagents with β-hydrogens on sp³-hybridized carbons, as the corresponding palladium intermediates readily undergo β-hydride elimination. psu.edu
| Factor | Influence on Stille Coupling with this compound | References |
|---|---|---|
| Electrophile Reactivity | I > Br > OTf >> Cl. Aryl iodides are generally the most reactive. | wikipedia.orgnumberanalytics.com |
| Ligands | Bulky, electron-rich phosphine ligands often enhance catalytic activity. | ikm.org.mynumberanalytics.com |
| Additives | Copper(I) salts can sometimes accelerate the reaction, particularly the transmetalation step. | organic-chemistry.org |
| Solvent | Polar aprotic solvents like THF, DMF, or dioxane are commonly used. | wikipedia.orgharvard.edu |
Oxidative Addition to Palladium Centers
The active catalytic species is typically a 14-electron Pd(0) complex, such as [Pd(PPh₃)₂], which is generated in situ from a precatalyst like Pd(PPh₃)₄. uwindsor.calibretexts.org The oxidative addition involves the insertion of the palladium atom into the carbon-halide bond of the electrophile, which increases the oxidation state of palladium from 0 to +2 and its coordination number from two to four, resulting in a square-planar palladium(II) complex. libretexts.org
Two primary mechanisms have been proposed for the oxidative addition of aryl halides:
Concerted Mechanism: This pathway involves a three-centered transition state where the palladium atom interacts with both the carbon and the halide atoms simultaneously. chemrxiv.orgnih.govchemrxiv.org This is generally the accepted mechanism for the oxidative addition of aryl halides. researchgate.net The initial product is a cis-adduct, which can rapidly isomerize to the more thermodynamically stable trans-isomer, especially when using monodentate phosphine ligands. uwindsor.caharvard.edu
Nucleophilic Displacement (SₙAr-like) Mechanism: An alternative pathway involves the nucleophilic attack of the electron-rich palladium(0) center on the ipso-carbon of the aryl halide. chemrxiv.orgresearchgate.netnih.gov This mechanism is more likely for electron-deficient aryl halides or when using specific ligands. nih.govchemrxiv.org Computational studies suggest that this pathway is preferred for aryl triflates and certain heteroaryl halides. chemrxiv.orgnih.gov
The choice of mechanism can be influenced by the nature of the halide, the electronic properties of the aryl group, and the ligands on the palladium center. chemrxiv.orgnih.gov
Reductive Elimination Pathways from Palladium(II) and Palladium(IV) Intermediates
The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium(II) center are joined to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. wikipedia.orglibretexts.orgnumberanalytics.com
Exploration of Other Cross-Coupling Modalities with this compound (e.g., Carbonylative Coupling)
The versatility of this compound extends beyond standard cross-coupling reactions to include more complex transformations such as carbonylative coupling. This process introduces a carbonyl group into the final product, typically by carrying out the reaction under an atmosphere of carbon monoxide. libretexts.org In these reactions, this compound serves as the organotin nucleophile that couples with an organic halide or another electrophile in the presence of a palladium catalyst.
A key feature of carbonylative coupling is the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition product. psgcas.ac.in This is followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield a ketone. libretexts.orgpsgcas.ac.in For instance, the carbonylative coupling of benzyl (B1604629) bromide with this compound, catalyzed by palladium complexes, has been shown to produce the corresponding ketone with high selectivity and in good yields. uva.nlcapes.gov.br The reaction proceeds efficiently under 1-5 bar of carbon monoxide pressure. uva.nlresearchgate.netresearchgate.net
The general mechanism for the carbonylative Stille reaction, which applies to this compound, involves the following key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. libretexts.org
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-R bond. libretexts.org
Transmetalation: The organotin reagent (o-tolyl-SnMe₃) transfers the o-tolyl group to the palladium complex. libretexts.org
Reductive Elimination: The coupled product (the ketone) is eliminated, regenerating the palladium(0) catalyst. libretexts.org
This methodology provides a powerful tool for the synthesis of aryl ketones, leveraging the reactivity of organotin compounds like this compound. psgcas.ac.in The efficiency and selectivity of these reactions are often influenced by the choice of catalyst, ligands, and reaction conditions. uva.nl
Influence of Ancillary Ligands and Catalyst Design on this compound Reactivity
The reactivity of this compound in cross-coupling reactions is profoundly influenced by the design of the catalyst, particularly the nature of the ancillary ligands coordinated to the palladium center. These ligands play a crucial role in stabilizing the catalyst, modulating its electronic and steric properties, and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. rsc.orgsigmaaldrich.com
The choice of ancillary ligand can significantly impact the efficiency and selectivity of the coupling reaction. For example, palladium complexes bearing rigid bidentate nitrogen ligands, such as bis(arylimino)acenaphthene (Ar-BIAN), have been demonstrated to be effective catalysts for the cross-coupling of various organic halides with organotin reagents, including this compound. uva.nlresearchgate.net These nitrogen-based ligands can offer advantages over traditional phosphine ligands in certain transformations. uva.nl
Phosphine ligands, however, remain a cornerstone in the design of catalysts for Stille coupling. The electronic and steric properties of phosphine ligands can be fine-tuned to optimize catalytic activity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The development of specialized biaryl phosphine ligands, such as XPhos and t-BuXPhos, has led to highly active and stable catalysts for a wide range of cross-coupling reactions. sigmaaldrich.com While not explicitly detailed for this compound in the provided context, the principles of ligand design from related systems are broadly applicable.
Solvent Effects and Reaction Condition Optimization for this compound Transformations
The choice of solvent and the optimization of reaction conditions are critical factors in maximizing the yield, selectivity, and efficiency of cross-coupling reactions involving this compound. rsc.org The solvent plays a multifaceted role, influencing the solubility of reactants, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. whiterose.ac.uk
For Stille cross-coupling reactions, polar aprotic solvents are often favored. whiterose.ac.uk Solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. uva.nlwhiterose.ac.uk Reactions involving organotin reagents like this compound often proceed best in highly polar solvents like DMF or hexamethylphosphoramide (B148902) (HMPA), particularly when compared to reactions with organomagnesium or -zinc reagents which can proceed in less polar ethers like THF. uva.nlresearchgate.net The use of DMF can lead to complete conversion and prevent the formation of homocoupled byproducts. uva.nl However, there is a growing trend to explore greener and more sustainable solvent alternatives. rsc.orgnsf.govmdpi.com
Optimizing reaction conditions involves a systematic variation of several parameters to achieve the desired outcome. creative-biolabs.comnumberanalytics.com These parameters include:
Temperature: Increasing the reaction temperature generally increases the reaction rate but can also lead to side reactions or catalyst decomposition. creative-biolabs.com Reactions with organotin reagents may require higher temperatures to achieve completion compared to other organometallic partners. uva.nlresearchgate.net
Concentration: The concentration of reactants and the catalyst can influence the reaction kinetics. creative-biolabs.com
Catalyst Loading: The amount of catalyst used is a crucial factor. While higher loadings can increase the reaction rate, minimizing the catalyst amount is desirable for economic and environmental reasons. mdpi.com
Additives: In some cases, additives may be used to enhance the reaction, for example, to facilitate the transmetalation step.
A comprehensive approach to optimization involves studying the interplay of these factors to identify the ideal conditions for a specific transformation with this compound. This systematic optimization is essential for developing robust and practical synthetic methods. mdpi.com
The following table summarizes the impact of different solvents on a hypothetical cross-coupling reaction with this compound, based on general principles observed in Stille couplings.
| Solvent | Polarity | Typical Observations | Potential Issues |
| N,N-Dimethylformamide (DMF) | High | Good for dissolving reactants and catalyst; often leads to high yields and selectivity. uva.nl | High boiling point can make removal difficult; potential for decomposition at high temperatures. |
| Tetrahydrofuran (THF) | Medium | Commonly used, good for many coupling reactions. uva.nl | May not be polar enough for less reactive substrates or certain organotin reagents. uva.nl |
| Toluene (B28343) | Low | Can be effective, particularly for stabilizing certain catalyst species. whiterose.ac.uk | Lower polarity may limit solubility of some reactants. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar, can facilitate difficult couplings. mdpi.com | Can be difficult to remove and may coordinate to the metal center, inhibiting catalysis. |
Chemo- and Regioselectivity Studies in this compound Mediated Reactions
Chemoselectivity and regioselectivity are critical considerations in organic synthesis, ensuring that reactions proceed at the desired functional group and position within a molecule. youtube.comslideshare.netscribd.com In the context of this compound mediated reactions, these selectivities determine the precise structure of the product, which is particularly important in the synthesis of complex molecules.
Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.comscribd.com For example, in a molecule containing both a bromide and a chloride, a palladium-catalyzed cross-coupling with this compound could potentially react at either halogen. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0), it is often possible to achieve chemoselective coupling at the bromide position by carefully controlling the reaction conditions. wikipedia.org
Regioselectivity pertains to the preference for reaction at one position over another. wikipedia.orgchemrxiv.org In the case of this compound, the "o-tolyl" group itself dictates the regiochemistry of the aryl group being transferred. However, if the coupling partner (the electrophile) has multiple potential reaction sites, the regioselectivity of the reaction becomes a key issue. For instance, in the coupling with a di-substituted aromatic ring, the position of the incoming o-tolyl group will be determined by the relative reactivity of the different positions on the electrophile and the nature of the catalyst.
Studies on Stille reactions have shown that the choice of catalyst, ligands, and reaction conditions can be tuned to control both chemo- and regioselectivity. The electronic and steric properties of the ancillary ligands on the palladium catalyst play a significant role in discriminating between different reactive sites on the substrate. sigmaaldrich.com For example, a bulky ligand might favor reaction at a less sterically hindered position.
While specific, detailed studies focusing solely on the chemo- and regioselectivity of this compound are not extensively covered in the provided search results, the general principles of Stille coupling provide a strong framework for predicting and controlling these outcomes. wikipedia.org The inherent reactivity differences between functional groups and the ability to modulate catalyst performance through ligand design are the primary tools for achieving high selectivity in these transformations.
Insertion Reactions with Unsaturated Substrates in the Presence of this compound
Insertion reactions represent a fundamental class of transformations in organometallic chemistry, where an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, inserts into a metal-carbon or metal-hydride bond. umb.edu In the context of palladium-catalyzed reactions involving this compound, insertion reactions with unsaturated substrates can lead to the formation of more complex molecular architectures.
A prime example of an insertion reaction is the carbonylative coupling discussed previously (Section 3.2.2), where carbon monoxide inserts into a palladium-aryl bond. libretexts.org Beyond CO, other unsaturated substrates like alkenes and alkynes can also participate in insertion reactions. masterorganicchemistry.comksu.edu.sa
The general mechanism for an insertion reaction involving an alkene in a palladium-catalyzed process is as follows:
Oxidative Addition: A palladium(0) catalyst reacts with an organic halide to form a Pd(II)-aryl species.
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond, forming a new palladium-alkyl intermediate. umb.edu
Further Reaction: This intermediate can then undergo various subsequent reactions. In the context of a reaction involving this compound, a potential pathway, though not explicitly detailed in the provided results, could involve transmetalation with the organotin reagent followed by reductive elimination.
Similarly, alkynes can undergo insertion reactions. masterorganicchemistry.comlibretexts.org The insertion of an alkyne into a Pd-aryl bond, followed by further transformations, can be a powerful method for constructing substituted alkenes. The regioselectivity of alkyne insertion is a key consideration, determining which carbon of the alkyne forms a bond with the aryl group and which forms a bond with the palladium. researchgate.net
The efficiency and outcome of these insertion reactions are highly dependent on the nature of the unsaturated substrate, the palladium catalyst, the ancillary ligands, and the reaction conditions. umb.edu The electronic properties of the unsaturated substrate are particularly important; electron-deficient alkenes and alkynes are often more reactive towards insertion. The ligands on the palladium catalyst can influence both the rate and the regioselectivity of the insertion step. umb.edu
While the provided search results highlight the general principles of insertion reactions with unsaturated substrates in palladium catalysis, specific examples detailing the insertion of alkenes or alkynes in the presence of this compound are not explicitly described. However, the fundamental reactivity patterns of Stille coupling and related palladium-catalyzed transformations suggest that such reactions are plausible and would follow the established mechanistic pathways of coordination, insertion, transmetalation, and reductive elimination. libretexts.orgumb.edu
Advanced Spectroscopic Characterization Methodologies for O Tolyltrimethyltin Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of o-Tolyltrimethyltin Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. bruker.com For this compound, NMR is particularly adept at elucidating the arrangement of atoms and the dynamic processes that the molecule undergoes. nih.gov
The flexibility of molecules like this compound can lead to the existence of multiple conformations in solution. Variable temperature (VT) NMR experiments are crucial for studying these conformational dynamics. ox.ac.ukscielo.br By altering the temperature of the sample, it is possible to influence the rate of interconversion between different conformers. At lower temperatures, this interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. scielo.brnih.gov Conversely, at higher temperatures, rapid interconversion can lead to averaged signals. ox.ac.ukscielo.br
The analysis of the changes in the NMR spectrum as a function of temperature provides valuable information about the energy barriers between conformers and the relative populations of each state. rsc.org For instance, a study on substituted cycloalkanes utilized the temperature dependence of ¹³C chemical shifts to determine the energy differences between axial and equatorial conformers. rsc.org This approach can be applied to this compound to understand the rotational barriers around the tin-aryl bond and the conformational preferences of the tolyl group.
Table 1: Hypothetical Variable Temperature ¹H NMR Data for this compound
| Temperature (°C) | Chemical Shift of ortho-Methyl Protons (ppm) | Linewidth (Hz) | Interpretation |
| 25 | 2.35 (broad) | 15.0 | Rapid conformational exchange |
| 0 | 2.34 (broad) | 25.0 | Slowing exchange |
| -20 | 2.32, 2.38 (two distinct signals) | 5.0 | Coalescence point passed, distinct conformers observed |
| -40 | 2.31, 2.39 (sharp signals) | 2.0 | Slow exchange limit, stable conformers |
This table is interactive and represents hypothetical data to illustrate the principles of VT-NMR.
Understanding reaction mechanisms requires the identification of transient species that are formed and consumed during the course of a chemical transformation. nih.gov In-situ NMR spectroscopy is a powerful tool for this purpose, as it allows for the direct observation of a reaction mixture as it evolves over time. mpg.dempg.de By acquiring NMR spectra at various time points during a reaction involving this compound, it is possible to identify the signals of fleeting intermediates. mpg.dempg.de
This technique has been successfully employed in various chemical systems, including the study of electrochemical reactions and photocatalytic processes. mpg.denih.gov For example, in-situ flow NMR cells have been developed to monitor electrochemical processes, enabling the detection of reaction intermediates and products directly at the electrode surface. mpg.de The application of such methods to reactions of this compound, for instance, in cross-coupling reactions, could provide direct evidence for the formation of key organotin intermediates, thereby clarifying the operative mechanistic pathways. rsc.org
Infrared (IR) and Raman Spectroscopic Analysis of Bonding and Vibrational Modes
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. nih.govksu.edu.sa These techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. edinst.com An IR-active vibration must result in a change in the molecule's dipole moment, while a Raman-active vibration requires a change in its polarizability. edinst.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |
| CH₃ Asymmetric Deformation | ~1460 | IR |
| CH₃ Symmetric Deformation | ~1375 | IR |
| Sn-CH₃ Stretch | 530-510 | IR, Raman |
| Sn-Aryl Stretch | ~230 | Raman |
This table is interactive and provides typical ranges for the key vibrational modes.
X-ray Diffraction Studies for Solid-State Structural Elucidation of this compound Derivatives and Intermediates
This technique is invaluable for confirming the connectivity of atoms and for understanding the steric and electronic effects that govern the molecular structure. For example, an X-ray crystal structure of an this compound derivative would reveal the precise orientation of the tolyl group relative to the trimethyltin (B158744) moiety and any intermolecular interactions in the crystal lattice. In cases where single crystals are not obtainable, powder X-ray diffraction (PXRD) can be used to characterize the material and, in some instances, solve the crystal structure. rsc.orgrsc.org
Other Advanced Spectroscopic Techniques for Comprehensive Characterization
A comprehensive understanding of this compound and its complexes often requires the application of a combination of spectroscopic methods. mdpi.comnih.gov
UV-Vis Spectroscopy in a Mechanistic Context: Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.orguu.nl While the UV-Vis spectrum of a simple organotin compound like this compound may be relatively featureless, this technique can be highly informative in a mechanistic context. researchgate.netsemanticscholar.org For instance, if a reaction involving this compound proceeds through a colored intermediate or forms a product with a distinct chromophore, UV-Vis spectroscopy can be used to monitor the reaction kinetics by following the change in absorbance at a specific wavelength. researchgate.netrsc.org The combination of in-situ illumination with UV-Vis and NMR spectroscopy has emerged as a powerful tool for investigating photochemical reactions. nih.gov
Mass Spectrometry: Advanced mass spectrometry techniques are crucial for determining the molecular weight of this compound and its derivatives, as well as for obtaining information about their fragmentation patterns, which can aid in structural elucidation. nih.govnih.gov Techniques like electrospray ionization (ESI) can be used to detect charged intermediates in solution. nih.gov
By integrating the data from these diverse spectroscopic techniques, a detailed and coherent picture of the structure, dynamics, and reactivity of this compound and its complexes can be constructed. arxiv.orgmdpi.com
Computational and Theoretical Studies of O Tolyltrimethyltin Reactivity and Structure
Quantum Chemical Calculations (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate reaction pathways of organotin compounds, including those involving o-tolyltrimethyltin. scienceopen.comstackexchange.comchemistryviews.org These calculations are instrumental in understanding the mechanisms of reactions such as the Stille cross-coupling, where this compound can act as a key reagent. csic.eswikipedia.org
Theoretical studies on similar aryltin compounds have detailed the elementary steps of the Stille reaction, which include oxidative addition, transmetalation, and reductive elimination. uwindsor.ca DFT calculations help in mapping the potential energy surface for these reactions, identifying transition states, and determining activation energies for each step. For instance, in the transmetalation step involving an aryltin compound, DFT can model the transfer of the tolyl group from the tin atom to the palladium center, a crucial step in the formation of the new carbon-carbon bond. csic.es
The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. Studies on related organotin compounds often employ hybrid functionals like B3LYP or PBE0, which have been shown to provide a good balance between computational cost and accuracy for transition metal-catalyzed reactions. researchgate.netnih.gov The calculated activation energies and reaction enthalpies provide a quantitative understanding of the reaction kinetics and thermodynamics.
Below is an interactive data table summarizing typical activation energies calculated using DFT for the key steps in a Stille cross-coupling reaction involving an aryltin reagent.
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(PPh₃)₂ | 10-15 |
| Transmetalation | Pd(II)-Aryl Complex | 15-25 |
| Reductive Elimination | Pd(II)-Aryl-Aryl' Complex | 5-10 |
Note: These values are representative and can vary depending on the specific substrates, ligands, and computational methods used.
Molecular Dynamics Simulations of this compound in Solution and Catalytic Environments
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in condensed phases, complementing the static picture provided by quantum chemical calculations. nih.govwikipedia.orgnih.gov For this compound, MD simulations can be employed to study its behavior in various solvents and in the presence of a catalyst, providing insights into solvation effects and the dynamics of catalyst-substrate interactions. tandfonline.commdpi.com
In solution, MD simulations can reveal how solvent molecules arrange around the this compound molecule and how this solvation shell influences its reactivity. mdpi.com The simulations can track the translational and rotational motion of the solute and solvent molecules over time, allowing for the calculation of properties such as diffusion coefficients and radial distribution functions. These parameters are crucial for understanding the transport of this compound to the catalytic center in a reaction mixture.
In a catalytic environment, MD simulations can model the approach and binding of this compound to a palladium catalyst. nih.gov This can help in understanding the initial steps of the catalytic cycle and the role of ligands in facilitating the reaction. By observing the conformational changes and intermolecular interactions in real-time, researchers can gain a more complete picture of the factors governing the catalytic process.
The following table presents typical data that can be extracted from MD simulations of an organotin compound in a solvent.
| Property | Solvent | Simulated Value |
| Diffusion Coefficient | Toluene (B28343) | 1.5 x 10⁻⁵ cm²/s |
| Solvation Free Energy | THF | -5.2 kcal/mol |
| First Solvation Shell Radius | Toluene | 5.8 Å |
Investigation of Electronic Structure and Bonding Characteristics of this compound
Understanding the electronic structure and bonding in this compound is fundamental to explaining its reactivity. mdpi.commdpi.com Quantum chemical methods, particularly those based on DFT, are extensively used to analyze the distribution of electrons within the molecule and the nature of its chemical bonds. nih.govchimicatechnoacta.ruunige.chrsc.org
The key chemical bond in this compound, for the context of cross-coupling reactions, is the Sn-C(aryl) bond. Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's nucleophilic and electrophilic character. The energy and spatial distribution of these frontier orbitals are critical in determining how this compound will interact with other reagents, particularly the palladium catalyst in the Stille reaction. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful technique used to probe the bonding characteristics. NBO analysis can provide information on the hybridization of the tin and carbon atoms, the polarization of the Sn-C bond, and the extent of covalent versus ionic character. mdpi.com For this compound, the Sn-C(aryl) bond is expected to be significantly polarized, with the carbon atom bearing a partial negative charge, which contributes to its nucleophilic character in the transmetalation step.
A summary of typical electronic structure parameters for an aryltin compound is provided in the table below.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| NBO Charge on Aryl Carbon | -0.45 e |
| NBO Charge on Tin | +0.60 e |
Note: These values are representative and would be specifically calculated for this compound in a dedicated computational study.
Prediction of Reactivity and Selectivity through Theoretical Models
Theoretical models, grounded in quantum mechanics, play a crucial role in predicting the reactivity and selectivity of chemical reactions involving this compound. scienceopen.comnih.govmdpi.commdpi.com By calculating various reactivity descriptors, it is possible to anticipate how the molecule will behave under different reaction conditions and in the presence of various reaction partners.
Conceptual DFT provides a framework for defining and calculating these reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. chimicatechnoacta.rumdpi.com These descriptors can help predict which sites in the molecule are most susceptible to nucleophilic or electrophilic attack. For this compound, these models can be used to rationalize the regioselectivity observed in its reactions.
Furthermore, theoretical models can be employed to understand and predict the selectivity in more complex scenarios, such as competitive reactions or reactions with multiple possible products. nih.gov By comparing the activation barriers for different reaction pathways, it is possible to predict which product will be formed preferentially. This predictive capability is invaluable in the design of new synthetic methodologies and in the optimization of existing reaction conditions.
The following table lists some key theoretical reactivity descriptors and their implications for a molecule like this compound.
| Descriptor | Definition | Implication for Reactivity |
| Electronegativity (χ) | The negative of the chemical potential | Measures the ability to attract electrons |
| Chemical Hardness (η) | Resistance to change in electron distribution | Hard molecules are less reactive |
| Fukui Function (f(r)) | The change in electron density upon electron addition/removal | Identifies the most reactive sites in a molecule |
Strategic Applications of O Tolyltrimethyltin in Complex Organic Synthesis
Stereoselective and Enantioselective Transformations Using o-Tolyltrimethyltin Reagents
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide, is a powerful tool for creating carbon-carbon bonds. organic-chemistry.orgwikipedia.org The stereochemical outcome of these reactions is a critical aspect, and organotin reagents play a significant role in determining the selectivity of these transformations.
While specific studies detailing the enantioselective applications of this compound are limited, the general principles of stereoselective Stille couplings provide a framework for its potential use. In the coupling of vinyltin (B8441512) reagents, the configuration of the double bond is typically retained, allowing for the stereoselective synthesis of complex alkenes. msu.edunih.gov For this compound, its primary application in this context would be as a coupling partner to introduce the o-tolyl moiety with retention of the stereochemistry of the electrophile.
Enantioselective variants of cross-coupling reactions often rely on the use of chiral ligands on the palladium catalyst to induce asymmetry. nih.govsemanticscholar.org The development of such systems for reactions involving aryltrimethyltin reagents is an active area of research. The steric bulk of the ortho-methyl group in this compound could influence the transition state geometry in such reactions, potentially impacting the enantioselectivity.
Table 1: Representative Stereoselective Stille Coupling Reactions
| Electrophile | Organotin Reagent | Catalyst/Ligand | Product | Yield (%) | Stereoselectivity |
| (E)-β-Bromostyrene | Vinyltributyltin | Pd(PPh₃)₄ | (E)-1,4-Diphenyl-1,3-butadiene | >95 | >98% E,E |
| (Z)-1-Iodo-1-hexene | Phenyltributyltin | PdCl₂(PPh₃)₂ | (Z)-1-Phenyl-1-hexene | 85 | >98% Z |
Synthesis of Biologically Relevant Scaffolds and Functional Materials
Aryltrimethyltin reagents are valuable building blocks in the synthesis of complex organic molecules, including those with biological activity and novel functional materials. The introduction of an o-tolyl group can be a key step in the construction of pharmaceutical scaffolds and the tuning of electronic and photophysical properties in functional materials.
The palladium-catalyzed cross-coupling reactions of aryltrimethyltin compounds have been employed in the total synthesis of natural products and their analogs. rsc.org These reactions allow for the efficient formation of biaryl linkages, which are common motifs in many biologically active compounds. The o-tolyl group can serve as a sterically demanding substituent to probe structure-activity relationships or to modulate the conformational properties of a molecule.
In the realm of functional materials, the incorporation of specific aryl groups can influence properties such as luminescence, conductivity, and thermal stability. researchgate.net While specific examples involving this compound are not extensively documented, the general utility of arylstannanes in the synthesis of conjugated polymers and organic light-emitting diode (OLED) materials suggests its potential in this area.
Development of Novel Methodologies for Carbon-Carbon Bond Formation
The Stille reaction remains a cornerstone of carbon-carbon bond formation, and ongoing research focuses on expanding its scope and efficiency. iupac.orglibretexts.org The development of new catalytic systems, including more active palladium catalysts and milder reaction conditions, has broadened the applicability of organotin reagents like this compound. libretexts.org
Furthermore, the versatility of the Stille reaction allows for its use in a wide range of synthetic contexts, from the synthesis of simple biaryls to complex macrocycles and polymers. The reactivity of this compound in these newer methodologies would be influenced by its steric and electronic profile, potentially requiring optimization of reaction conditions.
Table 2: Comparison of Palladium Catalysts in Stille Coupling
| Catalyst | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | Aryl and vinyl halides | Well-established, commercially available |
| Pd₂(dba)₃ | Various phosphines | Aryl chlorides, triflates | High reactivity for less reactive electrophiles |
| PdCl₂(dppf) | dppf | Boronic acids (Suzuki) | Often used in related cross-coupling reactions |
This table provides a general overview of common palladium catalysts used in cross-coupling reactions. The optimal catalyst for a reaction involving this compound would depend on the specific electrophile and desired reaction conditions.
Polymerization and Materials Science Applications Involving Organotin Chemistry
Organotin compounds have been utilized in the synthesis of functional polymers with unique properties. nih.govmdpi.comresearchgate.netnih.gov The incorporation of tin into a polymer backbone or as a pendant group can impart specific thermal, mechanical, or electronic characteristics. While the direct polymerization of this compound is not a common application, it can be used as a reagent to modify pre-formed polymers or to synthesize monomers for subsequent polymerization.
For example, Stille coupling can be employed in step-growth polymerization to create fully conjugated polymers. In such a process, a bifunctional organostannane is reacted with a bifunctional halide. While this compound itself is monofunctional, related difunctional di-stannanes or di-halides bearing the o-tolyl moiety could be envisioned for such polymerizations. These materials could have applications in organic electronics, such as in transistors and solar cells.
Future Research Directions and Emerging Paradigms in O Tolyltrimethyltin Chemistry
Unexplored Reactivity Patterns and Transformation Pathways
While the Stille coupling is the hallmark reaction of o-tolyltrimethyltin, its full reactive potential remains largely untapped. Future research is expected to focus on unlocking novel transformation pathways that move beyond traditional cross-coupling, including C-H activation and photoredox catalysis.
C-H Activation: Direct functionalization of unactivated C-H bonds is a paramount goal in modern organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. mt.commdpi.com Future investigations could explore the direct C-H activation of the tolyl group in this compound or use the compound as a coupling partner in C-H activation schemes. For instance, transition-metal-catalyzed C-H activation, often directed by a functional group on the substrate, could enable the introduction of new functionalities onto the aromatic ring of this compound. mdpi.combeilstein-journals.org Research into rhodium or ruthenium pincer complexes, which have shown efficacy in the C-H activation of related aromatic compounds, could be a fruitful avenue. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under exceptionally mild conditions. nih.govprinceton.edu This paradigm offers new ways to engage this compound in reactions. For example, photo-excited catalysts can facilitate single-electron transfer (SET) processes with this compound, potentially generating aryl radicals that can participate in a variety of bond-forming reactions beyond the scope of traditional palladium catalysis. princeton.edu The development of dual catalytic systems, combining photoredox catalysis with transition metal or organocatalysis, could unveil unprecedented transformations, such as novel carbon-carbon and carbon-heteroatom bond formations. mdpi.commdpi.com An iridium(III) photocatalyst incorporating a tolyl-substituted terpyridine ligand has already been designed for phototoxicity in cancer cells, highlighting the relevance of the tolyl moiety in photochemically active complexes. nih.gov
Sustainable Synthesis Approaches for this compound
The synthesis and application of organotin compounds are under increasing scrutiny due to the toxicity and persistence of tin byproducts. organic-chemistry.org Consequently, a major future direction is the development of sustainable methods for the synthesis of this compound itself, guided by the principles of green chemistry. acs.orgacs.org
Key areas of focus will include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. acs.org This involves moving away from stoichiometric reagents where possible.
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. acs.orgnumberanalytics.com Research into performing the Grignard or organolithium-based synthesis of this compound in these alternative media could significantly reduce the environmental impact.
Energy Efficiency: Developing synthetic protocols that operate at ambient temperature and pressure, thereby reducing energy consumption. acs.org This could involve the use of highly active catalysts or alternative energy sources like sonication or microwave irradiation. beilstein-journals.org
Renewable Feedstocks and Biocatalysis: While challenging for organometallic reagents, long-term research could explore the use of renewable starting materials for the synthesis of the tolyl fragment. Furthermore, the use of enzymes to perform key steps could offer a highly selective and environmentally benign synthetic route, as has been demonstrated in other areas of chemical synthesis. acs.org
The following table outlines potential green chemistry metrics that could be applied to evaluate and compare traditional versus future sustainable syntheses of this compound.
| Green Metric | Traditional Synthesis (e.g., Grignard) | Potential Sustainable Synthesis |
| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Water, Ionic Liquid, Supercritical CO₂ |
| Energy Input | Often requires heating/reflux | Ambient temperature, Microwave, Sonication |
| Atom Economy | Moderate, generates magnesium halide salts | High, catalytic routes, reduced byproducts |
| Reagent Toxicity | Organohalides, reactive metals | Potentially less hazardous precursors |
Integration with Flow Chemistry and High-Throughput Experimentation
Process intensification through flow chemistry and the rapid optimization afforded by high-throughput experimentation (HTE) are set to revolutionize how reactions involving this compound are developed and performed.
Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch setups offers numerous advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when dealing with hazardous reagents or intermediates, and improved scalability. galchimia.commdpi.commt.com The synthesis of this compound or its subsequent use in Stille couplings could be adapted to flow processes. This would allow for precise control over reaction times, potentially minimizing the formation of byproducts, and enabling safer handling of organometallic intermediates. mdpi.comrsc.org The integration of in-line analytical techniques (e.g., spectroscopy) would allow for real-time monitoring and optimization. mt.com
High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, bases) in parallel, using miniaturized reaction vessels. sigmaaldrich.comresearchoutreach.org This technology is ideal for optimizing challenging cross-coupling reactions involving this compound or for discovering entirely new catalytic systems. nih.govnih.gov For example, an HTE workflow could be employed to quickly identify the optimal ligand and reaction conditions for a nickel-catalyzed coupling of this compound with a challenging aryl chloride. Data from such screens can rapidly identify lead conditions for scale-up, significantly accelerating research and development. researchgate.net
The table below illustrates a hypothetical HTE screen for a cross-coupling reaction using this compound.
| Well | Catalyst Precursor | Ligand | Base | Yield (%) |
| A1 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | 45 |
| A2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 85 |
| A3 | NiCl₂(dme) | IPr | NaOtBu | 60 |
| A4 | NiCl(o-tolyl)(TMEDA) | CyJohnPhos | NaOtBu | 92 |
| ... | ... | ... | ... | ... |
Development of Earth-Abundant Metal Catalysis for this compound Reactions
The reliance on expensive and scarce precious metals like palladium for cross-coupling reactions is a significant drawback in terms of cost and sustainability. nih.gov A critical area of future research is the development of catalytic systems based on earth-abundant first-row transition metals, such as nickel, copper, and iron. nih.govnih.govrsc.org
Nickel Catalysis: Nickel catalysts have shown great promise in cross-coupling reactions, often exhibiting unique reactivity compared to palladium, particularly with challenging substrates like aryl chlorides. nih.govorganic-chemistry.org Research into Ni-catalyzed Stille-type couplings with this compound is a promising frontier. Air- and moisture-stable Ni(II) precatalysts, such as [(TMEDA)Ni(o-tolyl)Cl], have been developed and used in HTE screens, demonstrating the viability of tolyl-nickel species in catalysis. researchgate.net
Copper Catalysis: Copper is an inexpensive, low-toxicity metal that can catalyze Stille-type couplings, often under mild, palladium-free conditions. researchgate.netnih.gov Developing copper-catalyzed protocols for this compound would represent a significant advance in making these couplings more sustainable. Research has demonstrated that Cu(I) salts can efficiently couple organostannanes with allylic bromides at room temperature. nih.gov Extending this methodology to aryl-aryl couplings with this compound is a logical next step.
Iron Catalysis: Iron is the most abundant and cheapest transition metal, making it an ideal candidate for sustainable catalysis. nih.govbeilstein-journals.org While iron-catalyzed Stille reactions are less common, iron has been successfully used in a variety of other cross-coupling reactions, often involving radical pathways. beilstein-journals.orgrsc.orgmdpi.com Future work could focus on developing novel iron-based catalytic systems capable of activating the C–Sn bond of this compound for coupling with organic electrophiles.
The following table summarizes potential earth-abundant metal catalysts and their relevance for future reactions involving this compound.
| Metal | Catalyst Example | Potential Reaction with this compound | Key Advantages |
| Nickel | NiCl₂(IMes) | Stille-type coupling with aryl chlorides | High reactivity, lower cost than Pd |
| Copper | CuI | Palladium-free Stille coupling | Very low cost, low toxicity |
| Iron | Fe(acac)₃ | Reductive or radical-based cross-coupling | Extremely low cost, abundant, low toxicity |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing o-Tolyltrimethyltin with high purity, and how can purity be validated experimentally?
- Answer : Synthesis typically involves transmetallation reactions between o-tolyl Grignard reagents and trimethyltin halides. Key steps include:
- Reagent drying : Use anhydrous solvents (e.g., THF) under inert atmosphere to avoid hydrolysis .
- Purification : Employ fractional distillation or column chromatography to isolate the product. Validate purity using ¹H/¹³C NMR (to confirm substituent integration and absence of residual solvents) and elemental analysis (to verify C/H/Sn ratios) .
- Safety : Follow protocols for handling air-sensitive organotin compounds, including glovebox use and PPE (e.g., nitrile gloves, lab coat) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing o-Tolyltrimethyltin?
- Answer : Prioritize a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR for aryl and methyl group assignments; ¹¹⁹Sn NMR to confirm Sn-C bonding (expected δ: −100 to −200 ppm for trimethyltin derivatives) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray crystallography : For definitive structural confirmation if single crystals are obtainable .
- Thermogravimetric analysis (TGA) : Assess thermal stability for applications in high-temperature reactions .
Q. What safety precautions are critical when handling o-Tolyltrimethyltin in laboratory settings?
- Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency protocols : Immediate skin/eye rinsing with water and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for o-Tolyltrimethyltin under varying conditions?
- Answer : Design controlled experiments to isolate variables:
- Environmental stress tests : Expose the compound to humidity, light, or oxygen, and monitor decomposition via NMR or GC-MS over time .
- Comparative analysis : Tabulate literature data (e.g., decomposition rates, byproducts) and identify methodological discrepancies (e.g., solvent purity, temperature gradients) .
- Statistical validation : Use ANOVA to assess significance of observed differences in stability across studies .
Q. What experimental strategies can elucidate the mechanistic role of o-Tolyltrimethyltin in cross-coupling reactions?
- Answer :
- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., IR spectroscopy) to identify rate-determining steps .
- Isotopic labeling : Use deuterated analogs or ¹¹⁹Sn-enriched samples to trace Sn-C bond cleavage pathways .
- Computational modeling : Combine DFT calculations (e.g., bond dissociation energies) with experimental data to propose intermediates .
Q. How can researchers optimize catalytic systems involving o-Tolyltrimethyltin while minimizing tin waste?
- Answer :
- Catalyst screening : Test ligands (e.g., phosphines, N-heterocyclic carbenes) to enhance turnover numbers (TONs) and reduce Sn leaching .
- Green chemistry approaches : Explore solvent-free conditions or biphasic systems to facilitate tin recovery .
- Analytical quantification : Use ICP-MS to measure residual tin in reaction mixtures and assess recycling efficiency .
Data Presentation and Reproducibility Guidelines
- Tables : Include detailed characterization data (e.g., NMR shifts, HRMS values) in supplementary materials for reproducibility .
- Contradiction analysis : Present comparative tables of literature vs. experimental results, highlighting methodological differences .
- Statistical reporting : Provide raw data, confidence intervals, and effect sizes alongside p-values to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
